Specific Scientific Field: This compound is used in the field of Biochemistry, specifically in Peptide Synthesis .
Summary of the Application: Fmoc amino acids, including “2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid”, are used as building blocks in the synthesis of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions.
Methods of Application or Experimental Procedures: The synthesis of Fmoc amino acids starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Results or Outcomes Obtained: The Fmoc amino acids, once synthesized, are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .
Specific Scientific Field: This compound is used in the field of Organic Chemistry, specifically in the synthesis of Thiazole Derivatives .
Summary of the Application: “2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid” can be used as a precursor to synthesize thiazole derivatives . Thiazoles are heterocyclic compounds that have various applications in medicinal chemistry due to their bioactive properties .
Methods of Application or Experimental Procedures: The synthesis of thiazole derivatives starts from the corresponding Fmoc amino acid and a suitable thiazole-containing compound . The reaction conditions would depend on the specific thiazole compound used .
Results or Outcomes Obtained: The resulting thiazole derivatives can be isolated and purified for further use . These compounds can be used in various research applications, including drug discovery .
Fmoc-Dmh is a synthetic organic molecule []. It belongs to a class of compounds called Fmoc-protected amino acids. These molecules are commonly used as building blocks in peptide synthesis []. Fmoc-Dmh specifically incorporates a dimethylethyl (Dmh) side chain, which can be useful for studying protein folding and interactions due to its steric properties [].
The key features of Fmoc-Dmh's structure include:
Fmoc-Dmh is primarily used as a reactant in peptide synthesis. In this process, it undergoes coupling reactions with other amino acids to form a peptide chain. The Fmoc group is cleaved under specific conditions to allow further chain elongation [].
Fmoc-Dmh + H2N-R -> Fmoc-Dmh-R + H2O (Eqn. 1)
Where R represents the side chain of the other amino acid.
Specific data on melting point, boiling point, solubility, etc., for Fmoc-Dmh is not readily available. However, similar Fmoc-protected amino acids are typically solids with low solubility in water but good solubility in organic solvents like dichloromethane and dimethylformamide [].